molecular formula C21H15ClN2O2S B13380848 (5Z)-2-(2-chloroanilino)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(2-chloroanilino)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13380848
M. Wt: 394.9 g/mol
InChI Key: SEUSMXXLRBWDHA-UNOMPAQXSA-N
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Description

2-[(2-chlorophenyl)imino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a methoxy-naphthyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C21H15ClN2O2S

Molecular Weight

394.9 g/mol

IUPAC Name

(5Z)-2-(2-chlorophenyl)imino-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H15ClN2O2S/c1-26-18-11-10-13-6-2-3-7-14(13)15(18)12-19-20(25)24-21(27-19)23-17-9-5-4-8-16(17)22/h2-12H,1H3,(H,23,24,25)/b19-12-

InChI Key

SEUSMXXLRBWDHA-UNOMPAQXSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)NC(=NC4=CC=CC=C4Cl)S3

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=NC4=CC=CC=C4Cl)S3

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(2-chlorophenyl)imino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one typically involves the condensation of 2-chlorobenzaldehyde with 2-methoxy-1-naphthaldehyde in the presence of thiosemicarbazide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .

Chemical Reactions Analysis

2-[(2-chlorophenyl)imino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research has indicated that the compound may possess anti-inflammatory and anticancer properties, which could be explored for therapeutic applications.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)imino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

2-[(2-chlorophenyl)imino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:

  • 2-[(2-bromophenyl)imino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one
  • 2-[(2-fluorophenyl)imino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one
  • 2-[(2-methylphenyl)imino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one

These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can influence the compound’s chemical reactivity, biological activity, and overall properties .

Biological Activity

The compound (5Z)-2-(2-chloroanilino)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one is a thiazole derivative with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H15ClN2O2S
  • Molecular Weight : 394.9 g/mol
  • IUPAC Name : (5Z)-2-(2-chlorophenyl)imino-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one
  • CAS Number : 292169-16-5

Synthesis

The synthesis of this compound typically involves a multi-step process starting from readily available thiazole derivatives. The reaction conditions often include the use of bases such as sodium hydroxide and solvents like ethanol or dimethylformamide. The final product is purified through recrystallization or chromatography.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Topoisomerase : Several studies have shown that thiazole derivatives can inhibit topoisomerases, enzymes critical for DNA replication and repair, leading to cytotoxic effects in cancer cells .
  • Apoptosis Induction : The compound has been linked to the induction of apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
  • Antibacterial Activity : Compounds with similar structures have demonstrated antibacterial properties against pathogens such as Staphylococcus aureus, indicating a broad spectrum of biological activity .

Biological Activity Studies

A series of studies have evaluated the biological activity of this compound and related compounds:

Cytotoxicity Assays

In vitro assays were conducted on various human cancer cell lines including:

  • Jurkat Cells
  • K562 Cells
  • U937 Cells

Results indicated that the compound exhibited significant cytotoxicity, comparable to established chemotherapeutic agents. For instance, compounds structurally similar to this compound showed IC50 values in the low micromolar range .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicitySignificant against multiple cancer cell lines
Apoptosis InductionIncreased pre-G0 phase cells in assays
AntibacterialEffective against Staphylococcus aureus

Case Study 1: Anticancer Activity

In a study examining the efficacy of thiazole derivatives against leukemia cells, this compound was shown to induce apoptosis through the activation of caspase pathways. This study highlighted the potential for developing new therapeutic agents targeting leukemia .

Case Study 2: Antibacterial Properties

Another investigation assessed the antibacterial effects of thiazole derivatives against various bacterial strains. The results demonstrated that this compound exhibited notable inhibition zones in disk diffusion assays against Staphylococcus aureus, suggesting its potential utility in treating bacterial infections .

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